molecular formula C8H7F3O B147644 2-(Trifluoromethyl)benzyl alcohol CAS No. 346-06-5

2-(Trifluoromethyl)benzyl alcohol

Cat. No. B147644
CAS RN: 346-06-5
M. Wt: 176.14 g/mol
InChI Key: TWQNSHZTQSLJEE-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

A mixture of (2-trifluoromethyl-phenyl)-methanol (100 mg, 0.57 mmol) and HBr (0.6 mL) was stirred at 0° C. for 2 hours then at 60° C. for 3 hours. Water was then added, and the product extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 1-bromomethyl-2-trifluoromethyl-benzene in 55% yield.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9]O.[BrH:13]>O>[Br:13][CH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:2]([F:12])([F:11])[F:1]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC(C1=C(C=CC=C1)CO)(F)F
Name
Quantity
0.6 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.